molecular formula C20H18O4 B5699250 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate

3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate

Cat. No. B5699250
M. Wt: 322.4 g/mol
InChI Key: GMJBXRJICIJYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate is a chemical compound that belongs to the class of flavonoids. Flavonoids are a group of polyphenolic compounds that are widely distributed in the plant kingdom and have been found to possess a diverse range of biological activities. This compound has been found to possess several biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate is not fully understood. However, it has been proposed that its antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been found to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate in lab experiments is its potent biological activities, which make it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate. One direction is to investigate its potential therapeutic effects in animal models of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential therapeutic effects in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future research could focus on the development of novel formulations of this compound that improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate can be achieved by several methods. One of the most commonly used methods involves the condensation of 4-hydroxycoumarin with benzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate has been extensively studied for its various biological activities. It has been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the treatment of oxidative stress-related diseases. It has also been found to possess anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Furthermore, this compound has been found to possess anticancer properties, which makes it a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12-9-17(23-14(3)21)19-13(2)16(20(22)24-18(19)10-12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJBXRJICIJYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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